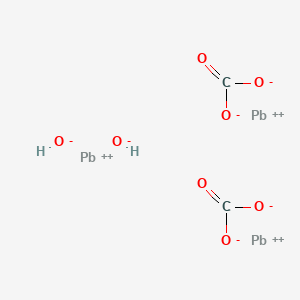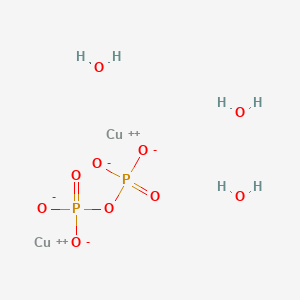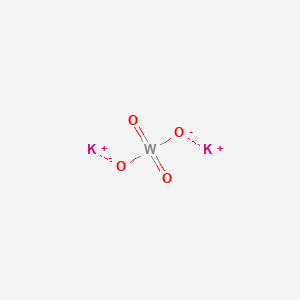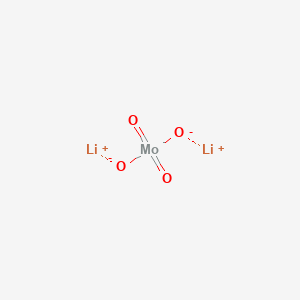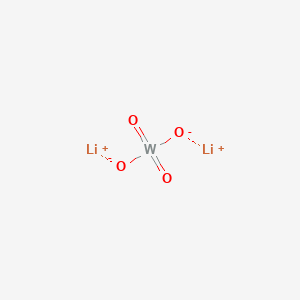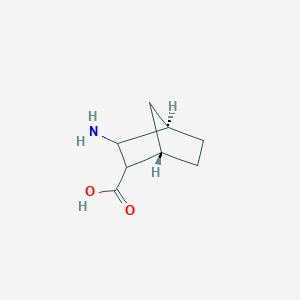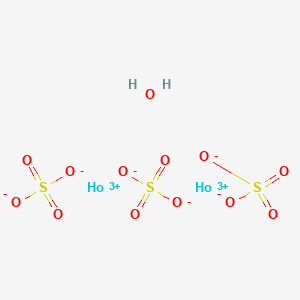
Holmium(III) sulfate hydrate
Overview
Description
Holmium(III) sulfate hydrate is a chemical compound with the formula Ho₂(SO₄)₃·xH₂O. It is a rare earth metal sulfate that typically appears as a white crystalline powder. Holmium is part of the lanthanide series and is known for its unique magnetic properties. The compound is hygroscopic, meaning it readily absorbs moisture from the air.
Preparation Methods
Holmium(III) sulfate hydrate can be synthesized through several methods. One common laboratory method involves dissolving holmium metal in concentrated sulfuric acid, followed by the gradual addition of water to induce crystallization of the hydrate form . The reaction can be represented as: [ 2Ho + 3H₂SO₄ \rightarrow Ho₂(SO₄)₃ + 3H₂ ]
In industrial settings, this compound is often produced by reacting holmium oxide with sulfuric acid under controlled conditions. The resulting solution is then evaporated to obtain the hydrated crystals .
Chemical Reactions Analysis
Holmium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Holmium can react with oxygen to form holmium(III) oxide. [ 4Ho + 3O₂ \rightarrow 2Ho₂O₃ ]
Reduction: Holmium(III) ions can be reduced to metallic holmium using strong reducing agents.
Substitution: Holmium(III) sulfate can react with halogens to form holmium halides. [ 2Ho + 3Cl₂ \rightarrow 2HoCl₃ ]
Common reagents used in these reactions include sulfuric acid, oxygen, and halogens. The major products formed are holmium oxides and halides .
Scientific Research Applications
Holmium(III) sulfate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other holmium compounds.
Biology: Holmium compounds are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Holmium lasers are used in medical procedures, particularly in urology for lithotripsy (breaking down kidney stones).
Industry: Holmium is used in the manufacturing of high-strength magnets and in the production of certain types of glass and ceramics
Mechanism of Action
The mechanism of action of holmium(III) sulfate hydrate largely depends on its application. In biological systems, holmium ions can interact with cellular components, potentially affecting cellular processes. In medical applications, holmium lasers work by delivering high-energy pulses that break down kidney stones or other tissues. The exact molecular targets and pathways involved can vary based on the specific use .
Comparison with Similar Compounds
Holmium(III) sulfate hydrate can be compared with other rare earth metal sulfates, such as:
- Erbium(III) sulfate
- Dysprosium(III) sulfate
- Thulium(III) sulfate
These compounds share similar chemical properties but differ in their specific applications and magnetic properties. This compound is unique due to its strong magnetic properties, making it particularly useful in applications requiring high magnetic strength .
Properties
IUPAC Name |
holmium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVQHGZWAVKKD-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Ho2O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


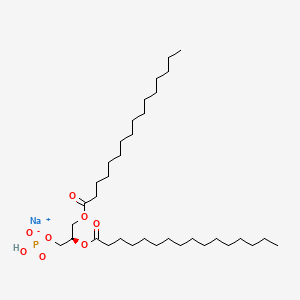
![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)

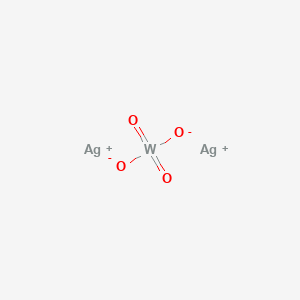
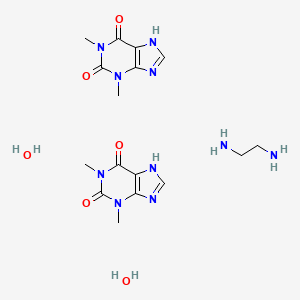
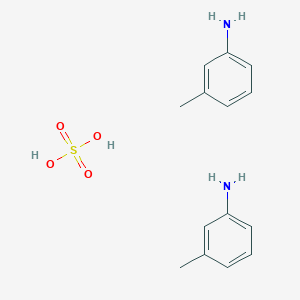
![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
